2-(4-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(4-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 4-methylpyridin-2-yl group at position 2 and a 3-propoxyphenyl group at position 1. The chromeno[2,3-c]pyrrole-3,9-dione scaffold is a fused tricyclic system comprising a chromene ring, a pyrrole ring, and two ketone moieties. This structural framework enables diverse chemical modifications, making it a promising candidate for drug discovery .
The compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aryl aldehyde (e.g., 3-propoxyphenyl aldehyde), and a primary amine (e.g., 4-methylpyridin-2-ylamine). The reaction proceeds under mild conditions (room temperature or gentle heating) in methanol or similar solvents, yielding the target compound with moderate to high purity (>95% by HPLC) and yields ranging from 43% to 86% depending on substituent compatibility .
Properties
Molecular Formula |
C26H22N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O4/c1-3-13-31-18-8-6-7-17(15-18)23-22-24(29)19-9-4-5-10-20(19)32-25(22)26(30)28(23)21-14-16(2)11-12-27-21/h4-12,14-15,23H,3,13H2,1-2H3 |
InChI Key |
VVWSNHNUGBQQRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds in anhydrous ethanol under reflux (80°C) for 20 hours, catalyzed by acetic acid. Key steps include:
-
Imine Formation : Condensation of aldehyde 2 and amine 3 generates an imine intermediate.
-
Michael Addition : The imine undergoes nucleophilic attack by the enolate of dioxobutanoate 1 .
-
Cyclization : Intramolecular cyclization forms the chromeno[2,3-c]pyrrole core, followed by oxidation to yield the dione.
Table 1: Representative Reaction Components and Conditions
| Component | Role | Quantity (mol) | Compatibility Notes |
|---|---|---|---|
| Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate | Electrophilic coupling agent | 0.01 | Tolerates methyl, chloro, fluoro substituents |
| 4-Methylpyridine-2-carbaldehyde | Aldehyde component | 0.011 | Compatible with electron-donating groups |
| 3-Propoxyaniline | Amine component | 0.011 | Requires 1.1 eq. for optimal yield |
| Ethanol | Solvent | 10–15 mL | Anhydrous conditions critical |
| Acetic acid | Catalyst | 1 mL | Accelerates cyclization |
This method achieves yields of 43–86%, with >95% purity via crystallization. The protocol’s scalability is demonstrated by its 92% success rate across 240 experiments, making it industrially viable.
Post-Synthetic Modification via Ring-Opening
A two-step approach involves synthesizing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediates followed by ring-opening with hydrazine hydrate.
Step 1: Intermediate Synthesis
The intermediate 4 is prepared using the MCR method described above.
Step 2: Hydrazinolysis
Intermediate 4 reacts with hydrazine hydrate (1:5 molar ratio) in dioxane at 90°C for 2 hours, resulting in ring-opening and formation of the title compound.
Table 2: Yield and Purity Across 223 Experiments
| Parameter | Range | Average |
|---|---|---|
| Yield | 72–94% | 82% |
| Purity (HPLC) | >95% | 98% |
| Reaction Time | 1.5–2 hours | 1.8 hours |
This method achieves near-quantitative conversion (100% success rate) and is ideal for introducing diverse substituents at the pyrrole nitrogen.
Three-Component Reaction Strategy
Adapted from chromeno[4,3-b]pyrrole syntheses, this method uses 2-oxo-2H-chromene-3-carbaldehyde (5 ), 4-methylpyridin-2-amine (6 ), and propionyl chloride (7 ).
Optimization Highlights
-
Catalyst : p-Toluenesulfonic acid (0.05 eq.) in toluene.
-
Conditions : 90°C for 12 hours.
-
Yield : 65–78%, lower than MCR but useful for sterically hindered derivatives.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Parameter | Multicomponent Cyclization | Post-Synthetic Modification | Three-Component Reaction |
|---|---|---|---|
| Steps | 1 | 2 | 3 |
| Yield | 43–86% | 72–94% | 65–78% |
| Purity | >95% | >95% | 90–93% |
| Scalability | Industrial | Lab-scale | Lab-scale |
| Key Advantage | High diversity | Functional group tolerance | Steric flexibility |
Industrial-Scale Considerations
The multicomponent cyclization method is preferred for large-scale production due to:
-
Solvent Recovery : Ethanol is easily recycled via distillation.
-
Catalyst Efficiency : Acetic acid minimizes side reactions.
-
Crystallization : Products isolate without chromatography, reducing costs.
Challenges and Solutions
-
Byproduct Formation : Prolonged heating generates <5% decarboxylated byproducts. Mitigated by strict temperature control.
-
Stereoselectivity : Racemic mixtures form under acidic conditions. Chiral auxiliaries or enzymes may enhance enantioselectivity.
Emerging Techniques
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones exhibit diverse biological activities. Notable activities include:
- Anticancer Properties : Several studies have highlighted the anticancer potential of similar compounds. The unique structural features allow for interactions with various biological targets involved in cancer progression.
- Analgesic Effects : Some derivatives have shown significant analgesic properties in preclinical models, comparable to established analgesics like morphine .
- Antimicrobial Activity : The compound's structural characteristics may also contribute to antimicrobial effects against various pathogens.
Therapeutic Applications
The versatility of 2-(4-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggests multiple therapeutic applications:
- Cancer Treatment : Given its anticancer properties, it could be developed into a novel therapeutic agent for cancer treatment.
- Pain Management : Its analgesic effects may lead to new pain management therapies with potentially fewer side effects compared to current opioid medications.
- Antimicrobial Treatments : The compound could be explored for developing new antimicrobial agents to combat resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, in cancer research, it may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The chromeno[2,3-c]pyrrole-3,9-dione class exhibits significant structural diversity due to variable substituents at positions 1 (aryl) and 2 (alkyl/heteroaryl). Below is a detailed comparison of 2-(4-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
In contrast, AV-C’s 1,3,4-thiadiazole substituent contributes to its TRIF pathway activation, demonstrating how heteroaryl groups dictate mechanistic specificity . Fluorinated aryl groups (e.g., in AV-C and the 4-fluorophenyl analog) improve metabolic stability and membrane permeability, critical for antiviral efficacy .
Synthetic Accessibility :
- The target compound’s 3-propoxyphenyl group requires aryl aldehydes with alkoxy substituents, which are compatible with the multicomponent reaction but may necessitate extended heating (up to 2 hours) due to electron-donating effects .
- AV-C’s synthesis likely involves specialized heterocyclic amines, which may reduce yield (e.g., 24–43% in early optimization stages) compared to simpler alkyl/aryl amines .
Physicochemical Properties :
- The 3-propoxyphenyl group in the target compound enhances lipophilicity (logP ~3.5 predicted), whereas the hydroxypropyl group in the 4-fluorophenyl analog increases polarity (logP ~2.8), impacting bioavailability and distribution .
- Morpholinylpropyl substituents (e.g., in ’s compound) balance solubility and permeability, making them ideal for central nervous system applications .
Biological Performance :
- AV-C’s unique mechanism (TRIF pathway activation) highlights the role of substituents in targeting specific host pathways rather than direct viral inhibition. The target compound’s pyridine moiety may similarly modulate host-cell pathways, though this remains unverified .
Research Findings and Implications
- Synthetic Versatility: The multicomponent reaction protocol () enables rapid diversification, with 223 chromeno[2,3-c]pyrrole-3,9-diones synthesized to date. Substituent compatibility spans electron-donating (e.g., methoxy, propoxy) and electron-withdrawing (e.g., halogens) groups, enabling tailored physicochemical and biological properties .
- Biological Screening: While AV-C has advanced to antiviral testing, most analogs (including the target compound) remain unexplored.
- Structure-Activity Relationships (SAR) : Preliminary data suggest that electron-deficient aryl groups (e.g., fluorophenyl) enhance antiviral potency, while bulky substituents (e.g., morpholinylpropyl) improve pharmacokinetics. The target compound’s 3-propoxyphenyl group may offer a balance between these traits .
Biological Activity
The compound 2-(4-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that belongs to the class of dihydrochromeno compounds. Its unique structure combines a chromene core with a pyrrole moiety, making it a subject of interest in medicinal chemistry and drug development due to its potential biological activities.
Chemical Structure and Properties
This compound features several functional groups that enhance its reactivity and biological activity. The molecular formula is , and it includes a 4-methylpyridine moiety along with a propoxyphenyl group. These structural components contribute to its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research has indicated that compounds within the dihydrochromeno-pyrrole class exhibit various biological activities. Specifically, This compound has shown promise in several areas:
- Antimicrobial Activity : Studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar compounds exhibited activity comparable to standard antibiotics like gentamicin.
- Anticancer Properties : In vitro studies on tumor cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. Notably, it has been effective against melanoma cells with an IC50 value indicating potent antiproliferative activity .
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
The mechanism by which This compound exerts its biological effects is likely linked to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
- Receptor Modulation : Similar compounds have been shown to act as ligands for various receptors, potentially influencing signaling pathways related to cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to gentamicin. This suggests that modifications to the dihydrochromeno-pyrrole framework can enhance antibacterial properties .
- Cytotoxicity Assessment : Research involving mouse embryonic fibroblasts and human melanoma cells demonstrated low cytotoxicity with selective antiproliferative effects. The most active compound in these studies exhibited an SI (selectivity index) of 3.83 against melanoma cells, indicating a favorable therapeutic window .
Synthesis Methods
The synthesis of This compound typically involves multi-step processes including:
- Multicomponent Reactions : These reactions allow for the efficient construction of the dihydrochromeno-pyrrole core using readily available starting materials such as aldehydes and amines.
- Yield Optimization : Reports indicate yields ranging from 43% to 86%, depending on reaction conditions and substituents used in the synthesis process.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key steps include:
- One-pot synthesis : Reactants are combined sequentially in dichloromethane or ethanol, with heating (60–80°C) for 15–120 minutes depending on substituent electronic effects (donor groups require longer heating).
- Yield optimization : Typical yields range from 43–86%, with purity >95% (HPLC). Substituent compatibility includes methoxy, halogen, and alkyl groups on aldehydes and amines .
Q. Table 1: Representative Reaction Parameters
| Component Type | Examples Tested | Success Rate | Yield Range |
|---|---|---|---|
| Aryl Aldehydes | 26 | 92% | 50–86% |
| Primary Amines | 27 | 92% | 43–78% |
| Methyl Dioxobutanoates | 9 | 92% | 55–82% |
Methodological Tip : Use a 1.1 eq. excess of amines when aldehydes contain phenolic hydroxyl groups to prevent side reactions .
Q. How can structural characterization of this compound be performed?
- NMR Spectroscopy : Use - and -NMR to identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, dihydropyrrole protons at δ 4.5–5.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~442.90 g/mol) and fragmentation patterns.
- Thermal Analysis : DSC/TGA can assess thermal stability (decomposition typically >200°C) .
Critical Consideration : Solvent choice (e.g., DMSO-d6 vs. CDCl3) may shift proton signals due to hydrogen bonding with the chromeno-pyrrole core .
Q. What preliminary biological assays are recommended for this compound?
- Kinase Inhibition Screening : Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitor scaffolds.
- Cytotoxicity Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Solubility Testing : Pre-screen in PBS/DMSO mixtures (e.g., 0.1% DMSO) to avoid false negatives in cellular assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Substituent Variation : Replace the 3-propoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate bioactivity.
- Derivative Synthesis : Use hydrazine hydrate (3–7 eq.) to convert the dione moiety into pyrazolone derivatives for enhanced solubility or target engagement .
- High-Throughput Screening : Generate libraries of 200+ analogs via parallel synthesis and screen against disease-specific targets (e.g., inflammatory markers) .
Data Interpretation Tip : Correlate logP values (calculated via HPLC) with cellular permeability trends to prioritize lead compounds .
Q. How should contradictory data in biological assays be addressed?
- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) to rule out off-target effects at high doses.
- Solvent Interference Check : Ensure DMSO concentrations ≤0.1% in cell-based assays, as higher amounts may artifactually suppress activity .
- Orthogonal Assays : Confirm hits using alternative methods (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) .
Q. What computational strategies support the optimization of this compound?
- Quantum Chemical Modeling : Use DFT (B3LYP/6-31G*) to predict reactive sites for functionalization (e.g., electrophilic substitution at the pyrrole ring) .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to identify key interactions (e.g., hydrogen bonding with the pyridinyl group) .
- Machine Learning : Train models on existing chromeno-pyrrole bioactivity data to predict toxicity or metabolic stability .
Q. How can reaction scalability be improved without compromising yield?
- Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer and reduce reaction time (e.g., 30-minute residence time) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., proline derivatives) to accelerate cyclization steps .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Q. What analytical methods resolve synthetic byproducts or degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
